Propranolol

Vue d'ensemble

Description

Il a été breveté pour la première fois en 1962 et approuvé pour un usage médical en 1964 . Le propranolol est largement utilisé pour traiter diverses affections cardiovasculaires telles que l'hypertension artérielle, l'angine de poitrine et les arythmies. De plus, il est utilisé dans la prise en charge de l'anxiété, de la prophylaxie de la migraine et des tremblements essentiels .

Applications De Recherche Scientifique

Propranolol has a wide range of scientific research applications:

Mécanisme D'action

Mode of Action

Propranolol works by competitively blocking beta-adrenergic receptors . It inhibits the effects of adrenaline, resulting in decreased heart rate, reduced force of cardiac contractions, and vasodilation . These actions contribute to a reduction in blood pressure and cardiac output .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It has been suggested that the MAPK and JAK/STAT3 pathways may be among the biochemical pathways influenced by this compound . These pathways are involved in various cellular processes, including cell growth, differentiation, and response to stress.

Pharmacokinetics

This compound has dose-dependent bioavailability . A 2-fold increase in dose results in a 2.5-fold increase in the area under the curve, a 1.3-fold increase in the time to reach maximum plasma concentration, and a 2.2 and 1.8-fold increase in maximum plasma concentration in both immediate and long-acting formulations, respectively . This compound is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .

Result of Action

At the molecular level, this compound upregulates the expression of the oxidative stress regulators NRF2, heme oxygenase-1, and NQO1 . This can lead to an anti-inflammatory promoting effect . This compound also affects the cell activation status, as reflected by the density of adhesion molecules .

Action Environment

Environmental factors can influence the action of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of this compound is predicted to present a low risk to the environment . This suggests that environmental concentrations of this compound could potentially influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Propranolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to beta-adrenergic receptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). This compound also interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which are involved in its metabolism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cardiac cells, it reduces heart rate and contractility by blocking beta-adrenergic receptors, leading to decreased calcium influx. In neuronal cells, this compound can cross the blood-brain barrier and influence neurotransmitter release, thereby reducing anxiety and preventing migraines. Additionally, this compound affects cell signaling pathways by inhibiting the cAMP-PKA pathway, which impacts gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, which prevents the activation of these receptors by catecholamines. This inhibition leads to a decrease in cAMP levels and subsequent reduction in PKA activity. This compound also inhibits the activity of certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other drugs. Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of beta-adrenergic receptors and persistent changes in gene expression. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, this compound can cause bradycardia, hypotension, and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. In animal studies, this compound has been shown to affect various physiological parameters, including heart rate, blood pressure, and metabolic rate .

Metabolic Pathways

This compound is metabolized primarily in the liver through three main pathways: aromatic hydroxylation, N-dealkylation, and direct glucuronidation. The enzymes involved in these pathways include CYP2D6 and CYP1A2. The primary metabolites of this compound are this compound glucuronide, naphthyloxylactic acid, and sulfate and glucuronic acid conjugates of 4-hydroxy this compound. These metabolites possess varying degrees of beta-adrenergic receptor blocking activity and can influence the overall pharmacological effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to cross cell membranes easily and accumulate in tissues with high lipid content, such as the brain and adipose tissue. This compound is also transported by specific binding proteins and transporters, which facilitate its distribution within the body. The localization and accumulation of this compound can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its lipophilicity and interactions with cellular components. This compound can localize to various subcellular compartments, including the plasma membrane, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. The subcellular localization of this compound plays a crucial role in its overall pharmacological effects and therapeutic outcomes .

Méthodes De Préparation

Le propranolol peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la réaction du naphtol avec l'épichlorhydrine pour former le 3-(1-naphtyloxy)-1,2-époxypropane. Cet intermédiaire est ensuite mis à réagir avec l'isopropylamine pour donner du this compound . La réaction nécessite généralement un catalyseur de transfert de phase et un milieu alcalin pour faciliter le processus . Les méthodes de production industrielle impliquent souvent des étapes similaires, mais elles sont optimisées pour la synthèse à grande échelle, garantissant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le propranolol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former le 4'-hydroxythis compound, un métabolite majeur.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle naphtyle.

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour donner ses composants.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs β1 et β2 . Ce blocage inhibe l'action des catécholamines (adrénaline et noradrénaline), ce qui entraîne une diminution de la fréquence cardiaque et de la contractilité myocardique . De plus, le this compound réduit la production d'adénosine monophosphate cyclique (AMPc), ce qui diminue encore la charge cardiaque et les besoins en oxygène . Le composé traverse également la barrière hémato-encéphalique, affectant les fonctions du système nerveux central et contribuant à ses effets anxiolytiques .

Comparaison Avec Des Composés Similaires

Le propranolol est comparé à d'autres bêtabloquants tels que le métoprolol, l'aténolol et le timolol :

La particularité du this compound réside dans sa nature non sélective et sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend efficace pour les affections cardiovasculaires et du système nerveux central .

Activité Biologique

Propranolol is a non-selective beta-adrenergic antagonist widely used in clinical settings for various cardiovascular conditions and anxiety disorders. Its biological activity extends beyond its primary indications, revealing potential therapeutic applications in oncology and pain management. This article explores the diverse biological activities of this compound, supported by case studies, research findings, and data tables.

This compound functions by competitively inhibiting the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors (β1 and β2). This inhibition leads to various physiological effects, including decreased heart rate, reduced myocardial contractility, and modulation of neurotransmitter release. The compound's ability to cross the blood-brain barrier also allows it to affect central nervous system (CNS) processes, contributing to its anxiolytic effects.

Anti-Tumor Activity

Recent studies have highlighted this compound's role in cancer therapy, particularly in neuroblastoma (NB). Research indicates that this compound reduces the viability of human NB cell lines through apoptosis induction and inhibition of cell proliferation. The following table summarizes key findings from a notable study on this compound's anti-tumor effects:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100% | 40% |

| Apoptosis (Caspase Activity) | Baseline | 8-15 fold increase |

| p53 Protein Levels | Low | Increased |

| TAp73β Isoform Levels | Baseline | Increased |

In this study, this compound treatment resulted in significant increases in both caspase activity and p53 levels, suggesting that the drug may enhance apoptotic signaling pathways crucial for cancer cell death .

Case Studies

- Neuroblastoma Treatment : A study involving NB xenografts demonstrated that this compound not only inhibited tumor growth but also showed synergy when combined with chemotherapy agents like SN-38 and celecoxib. This suggests that this compound may enhance the efficacy of standard cancer treatments .

- Pediatric Hemangiomas : this compound has been successfully used in treating infantile hemangiomas, leading to rapid regression of these vascular tumors. Clinical observations indicate that this compound treatment results in significant reduction in lesion size and associated symptoms .

- Pain Management : In animal models, this compound has been shown to reduce nociceptive behavior induced by formalin injection in the masseter muscle. This indicates a potential role for this compound in managing pain through its effects on serotonergic pathways .

Research Findings

This compound's biological activity is not limited to its cardiovascular effects; it also influences various cellular signaling pathways:

- β2-Adrenergic Receptor Inhibition : this compound's action on β2-AR leads to decreased phosphorylation of HDM2, resulting in increased levels of p53, which is essential for apoptosis .

- Synergistic Effects with Chemotherapy : The combination of this compound with other chemotherapeutic agents has been shown to enhance anti-cancer efficacy, particularly in tumors with compromised p53 signaling .

- CNS Effects : this compound's ability to modulate neurotransmitter release makes it a candidate for treating anxiety disorders and PTSD by reducing physiological responses to stress .

Propriétés

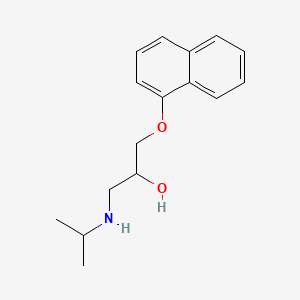

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023525 | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0617 mg/L at 25 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

525-66-6, 13013-17-7 | |

| Record name | Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Propranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.